![molecular formula C27H34O15 B139416 Naringin hydrate CAS No. 132203-74-8](/img/structure/B139416.png)
Naringin hydrate
Overview
Description
Naringin hydrate is a natural compound derived from citrus fruits and has been found to possess various medicinal properties . It is a flavanone-7-O-glycoside between the flavanone naringenin and the disaccharide neohesperidose . The flavonoid naringin occurs naturally in citrus fruits, especially in grapefruit, where naringin is responsible for the fruit’s bitter taste .
Molecular Structure Analysis
Naringin belongs to the flavonoid family. Flavonoids consist of 15 carbon atoms in 3 rings, 2 of which must be benzene rings connected by a 3 carbon chain . Naringin contains the basic flavonoid structure along with one rhamnose and one glucose unit attached to its aglycone portion, called naringenin, at the 7-carbon position . The structure of naringin can be identified using ultraviolet-visible spectroscopy (UV-VIS), Fourier transform-infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, high pressure liquid chromatography (HPLC), mass spectrometry (MS), and elemental analysis .Scientific Research Applications
Antioxidant Properties
Naringin hydrate is known for its potent antioxidant properties . It can neutralize free radicals, which are unstable molecules that can cause oxidative stress and damage to cells. This property is particularly beneficial in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .
Anti-inflammatory Effects
Research has shown that naringin hydrate exhibits significant anti-inflammatory effects . It works by modulating various inflammatory pathways, which can help in the treatment of chronic inflammatory conditions like arthritis and asthma .
Anticancer Activity
Naringin hydrate has been studied for its potential anticancer activity . It may inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death), making it a promising compound for cancer prevention and therapy .
Cardioprotective Effects
The compound’s cardioprotective effects are attributed to its ability to improve lipid metabolism and reduce the risk of atherosclerosis, which is the buildup of fats, cholesterol, and other substances in and on the artery walls .
Bone Health Promotion
Naringin hydrate promotes bone health by enhancing bone formation and reducing bone resorption. It influences the OPG:RANKL ratio, which is crucial for maintaining bone density and preventing osteoporosis .
Antiviral Potential
There is emerging evidence that naringin hydrate could have antiviral properties, making it a potential therapeutic agent against various viral infections .
Immune-modulation Effects
Naringin hydrate may also play a role in immune modulation by influencing immune cell function and cytokine production, which could be beneficial in managing autoimmune diseases .
Enhancement of Bioactivity through Nanotechnology
Recent research has focused on improving naringin hydrate’s bioactivity through nanotechnological strategies, aiming to enhance its therapeutic applications by increasing its solubility, stability, and bioavailability .
Safety And Hazards
Future Directions
Naringin has been shown to have a variety of biological, medicinal, and pharmacological effects. Its therapeutic effects have been observed in various clinical models, such as atherosclerosis, cardiovascular diseases, diabetes, neurodegenerative diseases, and rheumatic diseases . These activities of naringin provide new ideas and directions for future clinical treatment and prevention of flap necrosis and has a key clinical application value .
properties
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNHAWBPPPWRLN-OSSFAINNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naringin hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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